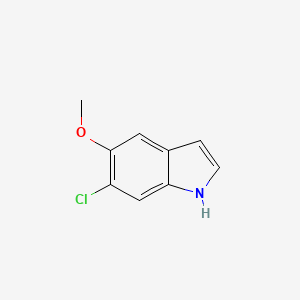

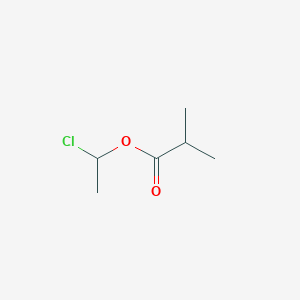

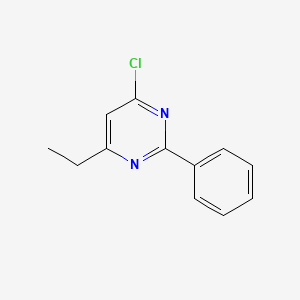

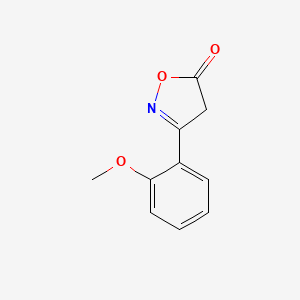

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes examining the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its reactivity with other substances .Scientific Research Applications

Application in Organic Chemistry

- Field : Organic Chemistry .

- Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” and “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” are similar to the requested compound. They have been synthesized and studied in the field of organic chemistry .

- Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Neuropharmacology

- Field : Neuropharmacology .

- Summary : Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been synthesized .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results of this research are not provided in the source .

Application in Chemical Synthesis

- Field : Chemical Synthesis .

- Summary : The compound “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” is similar to the requested compound. It has been synthesized and studied in the field of chemical synthesis .

- Methods : The synthesis involved refluxing ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate, obtained as a colorless oil .

Application in Material Science

- Field : Material Science .

- Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .

- Methods : The specific methods of application are not detailed in the source .

- Results : The results of this research are not provided in the source .

Application in Organic Chemistry

- Field : Organic Chemistry .

- Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” has been synthesized and studied in the field of organic chemistry .

- Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Material Science

- Field : Material Science .

- Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .

- Methods : The specific methods of application are not detailed in the source .

- Results : The results of this research are not provided in the source .

Safety And Hazards

properties

IUPAC Name |

3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWSKOMGIBDYIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537176 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one | |

CAS RN |

24031-70-7 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.